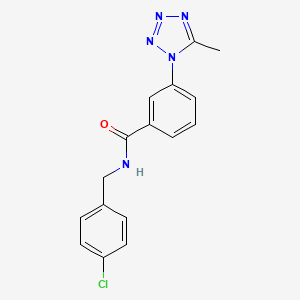![molecular formula C20H24N6O B12179789 N~3~-pyrimidin-2-yl-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}-beta-alaninamide](/img/structure/B12179789.png)
N~3~-pyrimidin-2-yl-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}-beta-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-pyrimidin-2-yl-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}-beta-alaninamide is a complex organic compound that features a pyrimidine ring, a pyrazole ring, and an alaninamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-pyrimidin-2-yl-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}-beta-alaninamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Pyrazole Ring: This step involves the reaction of hydrazine derivatives with 1,3-diketones or their equivalents.
Coupling Reactions: The pyrimidine and pyrazole rings are then coupled using cross-coupling reactions such as Suzuki or Heck reactions.
Amidation: The final step involves the formation of the alaninamide moiety through amidation reactions using appropriate amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~3~-pyrimidin-2-yl-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.
Scientific Research Applications
N~3~-pyrimidin-2-yl-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}-beta-alaninamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs targeting various diseases.
Pharmacology: It can be studied for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N3-pyrimidin-2-yl-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}-beta-alaninamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and downstream signaling pathways.
DNA/RNA Interaction: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
N~3~-pyrimidin-2-yl-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}-beta-alaninamide can be compared with similar compounds such as:
N-(pyridin-2-yl)amides: These compounds share a similar amide linkage but differ in the heterocyclic rings present.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar pyrazole-pyrimidine structure but differ in the substituents and functional groups.
Imidazo[1,2-a]pyridines: These compounds have a different heterocyclic core but may share similar pharmacological properties.
The uniqueness of N3-pyrimidin-2-yl-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}-beta-alaninamide lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H24N6O |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-(pyrimidin-2-ylamino)-N-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]phenyl]propanamide |
InChI |
InChI=1S/C20H24N6O/c1-14-18(15(2)26(3)25-14)13-16-5-7-17(8-6-16)24-19(27)9-12-23-20-21-10-4-11-22-20/h4-8,10-11H,9,12-13H2,1-3H3,(H,24,27)(H,21,22,23) |
InChI Key |
GKDBDZCFPZXGTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC2=CC=C(C=C2)NC(=O)CCNC3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-phenylpiperazin-1-yl)methyl]-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B12179707.png)
![3-methyl-N-(pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B12179720.png)

![3-bromo-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12179724.png)
![2-[6-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12179734.png)

![1-(Morpholin-4-yl)-3-{6-[(3-phenylpropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propan-1-one](/img/structure/B12179736.png)
![4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12179739.png)
![N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12179747.png)

![N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2,2-dimethylpropanamide](/img/structure/B12179759.png)

![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]propanamide](/img/structure/B12179768.png)

